(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
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Overview
Description
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative.
Substitution Reactions: Introduction of the chlorophenyl and nitrophenyl groups through electrophilic aromatic substitution.
Formation of the Penta-2,4-dienenitrile Backbone: This could involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Biochemical Probes: Used in studies to understand biological pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In catalysis, it might act as a ligand that stabilizes transition states in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
- (2E,4E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Uniqueness
The presence of the chlorophenyl group might impart unique electronic properties or reactivity compared to similar compounds with different substituents. This could influence its effectiveness in various applications, such as its binding affinity in biological systems or its catalytic activity.
Properties
IUPAC Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O2S/c21-17-10-8-14(9-11-17)18-13-27-20(23-18)16(12-22)6-3-5-15-4-1-2-7-19(15)24(25)26/h1-11,13H/b5-3+,16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOLWRESVNMDT-XPNFCJTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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